Levcromakalim
Overview
Description
Cromakalim is a potassium channel-opening vasodilator. The active isomer of cromakalim is levcromakalim. It acts on ATP-sensitive potassium channels, causing membrane hyperpolarization. This compound is used to treat hypertension by relaxing vascular smooth muscle to lower blood pressure .
Mechanism of Action
Target of Action
Levcromakalim primarily targets ATP-sensitive potassium (KATP) channels . These channels play a crucial role in regulating the membrane potential of cells, particularly in muscle cells, including those found in the heart and blood vessels .
Mode of Action
This compound acts as an agonist at KATP channels . By binding to these channels, it causes them to open, leading to an efflux of potassium ions from the cell . This efflux results in the hyperpolarization of the cell membrane, making it more difficult for action potentials to be generated . In the context of vascular smooth muscle cells, this leads to muscle relaxation and vasodilation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the potassium ion transport pathway . By opening KATP channels, this compound increases the permeability of the cell membrane to potassium ions . This alters the distribution of these ions across the membrane, influencing various cellular processes .
Pharmacokinetics
Studies have shown that it is rapidly absorbed and distributed in the body following administration . Its active form, this compound, has a plasma terminal half-life of approximately 61.8 to 85.0 minutes . The maximum concentration (Cmax) values ranged from 54.8 to 777 ng/mL .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, studies have shown that its vasodilatory effects can be modulated by factors such as the presence of other drugs, the physiological state of the individual, and potentially even dietary factors .
Biochemical Analysis
Biochemical Properties
Levcromakalim is a powerful smooth muscle relaxant . It acts by directly activating ATP-sensitive K+ channels . This activation leads to membrane hyperpolarization , which makes it more difficult to excite the cells and thereby causes relaxation . The compound has a purity of over 99% .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to robustly reduce periorbital mechanical thresholds in rats and induce anxiety-like behaviors and photophobia within 30 and 120 minutes, respectively . Moreover, it has been reported to induce headache and migraine attacks in 82-100% of participants .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ATP-sensitive potassium channels . By acting on these channels, it causes membrane hyperpolarization . This action relaxes vascular smooth muscle, which can be used to treat hypertension .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-lasting effects. For instance, it has been reported to induce a long-lasting outward current in a concentration-dependent manner . Moreover, it has been found to induce a rapid-onset migraine-like phenotype that recovers in 2 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages. For instance, in a study where Wistar rats were administered this compound (1 mg/kg, i.p.), it was found to induce a rapid-onset migraine-like phenotype .
Metabolic Pathways
This compound is involved in the ATP-sensitive potassium channel pathway . It acts on these channels, which are essential both in blood glucose regulation and cardiovascular homeostasis .
Subcellular Localization
The subcellular localization of this compound is not explicitly stated in the available literature. Given its mechanism of action on ATP-sensitive potassium channels , it can be inferred that it may be localized in areas where these channels are present.
Preparation Methods
The synthesis of cromakalim involves several steps. The reaction of 4-cyanophenol (4-hydroxybenzonitrile) with 2-hydroxy-2-methyl-3-butyne under phase transfer catalysis likely proceeds through the formation of a propargyl carbocation. This intermediate attacks the aromatic ring, forming an allylic cation that captures the adjacent phenol oxygen, resulting in the observed product. Treatment with aqueous N-bromosuccinimide leads to the formation of a bromohydrin, which cyclizes to an epoxide in the presence of sodium hydroxide. Ring opening of the oxirane with ammonia gives a mixture of trans amino alcohols. These are resolved, and the 3S,4R-enantiomer is used in the next stage. This isomer is acylated with 4-chlorobutyryl chloride to give the chloroamide. The anion from the reaction of the amide with sodium hydride displaces the chlorine on the end of the chain to form the pyrrolidine ring, resulting in levcromakalim .
Chemical Reactions Analysis
Cromakalim undergoes various chemical reactions, including:
Oxidation: Cromakalim can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: Cromakalim can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Cyclization: The formation of the pyrrolidine ring in the synthesis of levcromakalim is an example of a cyclization reaction.
Common reagents used in these reactions include N-bromosuccinimide, sodium hydroxide, ammonia, and 4-chlorobutyryl chloride. The major products formed from these reactions are bromohydrin, epoxide, and pyrrolidine derivatives .
Scientific Research Applications
Cromakalim has several scientific research applications:
Chemistry: It is used as a model compound to study potassium channel openers and their effects on membrane hyperpolarization.
Biology: Cromakalim is used to investigate the role of ATP-sensitive potassium channels in various biological processes.
Medicine: The compound is used to develop treatments for hypertension and other cardiovascular diseases.
Industry: Cromakalim is used in the pharmaceutical industry to develop new drugs targeting potassium channels.
Comparison with Similar Compounds
Cromakalim is similar to other potassium channel openers such as pinacidil, minoxidil sulfate, nicorandil, and diazoxide. These compounds share similar profiles in terms of their mechanism of action and therapeutic effects. cromakalim is unique in its specific molecular structure and its ability to target ATP-sensitive potassium channels with high specificity .
Similar compounds include:
- Pinacidil
- Minoxidil sulfate
- Nicorandil
- Diazoxide
Cromakalim’s uniqueness lies in its specific interaction with ATP-sensitive potassium channels, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZCRIROJQEVOT-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045677 | |
Record name | Levcromakalim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94535-50-9, 94470-67-4 | |
Record name | (-)-Cromakalim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94535-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cromakalim [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094470674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levcromakalim [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levcromakalim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVCROMAKALIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7PN4BLDJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CROMAKALIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G4X367WA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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